molecular formula C7H13BrO B15128012 2-(Bromomethyl)-2-methyloxane

2-(Bromomethyl)-2-methyloxane

Cat. No.: B15128012
M. Wt: 193.08 g/mol
InChI Key: VJBBBDJHTIGVPI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-methyloxane is an organic compound that features a bromomethyl group attached to a methyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-methyloxane typically involves the bromination of a precursor compound. One common method is the bromination of 2-methyl-2-oxane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-methyloxane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or brominated derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include brominated oxanes and oxides.

    Reduction: Products include methyl-substituted oxanes.

Scientific Research Applications

2-(Bromomethyl)-2-methyloxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-methyloxane in chemical reactions involves the reactivity of the bromomethyl group. This group is highly reactive towards nucleophiles due to the presence of the electron-withdrawing bromine atom, which makes the carbon atom electrophilic. The compound can participate in various substitution and addition reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-2-methyloxane is unique due to the specific reactivity of the bromomethyl group, which offers distinct advantages in certain synthetic applications. The bromine atom provides a good leaving group, making the compound particularly useful in nucleophilic substitution reactions compared to its chloro- and iodo- counterparts .

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

2-(bromomethyl)-2-methyloxane

InChI

InChI=1S/C7H13BrO/c1-7(6-8)4-2-3-5-9-7/h2-6H2,1H3

InChI Key

VJBBBDJHTIGVPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)CBr

Origin of Product

United States

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